molecular formula C20H16N4O2S3 B2516360 1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223760-06-2

1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2516360
CAS No.: 1223760-06-2
M. Wt: 440.55
InChI Key: DAGGSVSYSMRXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused thieno-triazolopyrimidinone core. Its structure includes a 3-methoxybenzylthio substituent at position 1 and a thiophen-2-ylmethyl group at position 3. These substituents contribute to its unique electronic and steric properties, which are critical for interactions with biological targets.

Properties

IUPAC Name

12-[(3-methoxyphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S3/c1-26-14-5-2-4-13(10-14)12-29-20-22-21-19-23(11-15-6-3-8-27-15)18(25)17-16(24(19)20)7-9-28-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGGSVSYSMRXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-methoxybenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel polycyclic heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for medicinal chemistry.

Structural Overview

The compound's structure can be broken down into several key components:

  • Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core : A fused ring system that contributes to its biological activity.
  • 3-Methoxybenzylthio group : This substitution may enhance lipophilicity and affect receptor binding.
  • Thiophen-2-ylmethyl group : Known for its pharmacological properties.

The molecular formula is C19H18N4OS3C_{19}H_{18}N_4OS_3, with a molecular weight of approximately 398.56 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For example, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines have shown significant cytotoxicity against various cancer cell lines. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that these compounds exhibited selective growth inhibition across a panel of 60 cancer cell lines, including lung, breast, and melanoma cancers .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ASK-MEL-5 (Melanoma)0.5Apoptosis induction
Compound BMCF-7 (Breast)1.2Cell cycle arrest
Target CompoundA549 (Lung)TBDTBD

The proposed mechanisms through which the compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Certain analogs have been shown to disrupt cell cycle progression, leading to increased cell death.
  • Inhibition of Angiogenesis : Some thieno derivatives inhibit vascular endothelial growth factor (VEGF), reducing tumor blood supply.

Other Biological Activities

Beyond anticancer properties, related compounds have been investigated for their potential as:

  • Antiviral Agents : Some derivatives showed promise as inhibitors of HIV replication .
  • CNS Activity : Certain thieno derivatives have been identified as selective serotonin receptor antagonists, which could be beneficial in treating neurological disorders .

Study 1: Anticancer Screening

In a comprehensive study involving a library of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, researchers evaluated their efficacy against various cancer types. The study revealed that specific substitutions on the triazolo-pyrimidine core significantly influenced anticancer potency. The most active compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines.

Study 2: Neuropharmacological Assessment

Another study focused on evaluating the neuropharmacological effects of thieno derivatives. The findings indicated that certain compounds exhibited high affinity for serotonin receptors (5-HT6), suggesting potential applications in treating mood disorders and other CNS-related conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the thieno-triazolopyrimidinone class, which shares a common fused-ring scaffold. Key structural analogs include:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1-(3-Methoxybenzylthio), 4-(thiophen-2-ylmethyl) Not explicitly reported
13a (PI3Kα inhibitor) Thieno[2,3-d]pyrimidine N1,N2,N2-Trimethylethane-1,2-diamine, 3,4-dichlorophenyl, 4-methoxyphenyl Selective PI3Kα inhibition (IC50: <1 µM)
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-triazolo-benzo-thieno-pyrimidinone Benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one 4-Methylphenyl, piperidin-1-ylmethyl Anticancer activity comparable to standards
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones Pyrido-triazolopyrimidinone Varied aryl and heteroaryl groups Antitumor (MCF-7, HepG2 IC50: 2–10 µM)
  • The thiophen-2-ylmethyl substituent introduces π-π stacking capabilities, which may favor interactions with hydrophobic enzyme pockets, similar to chlorophenyl groups in compound 13a . Analogs with bulky substituents (e.g., piperidinylmethyl in ) show reduced solubility but increased target specificity due to steric effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.